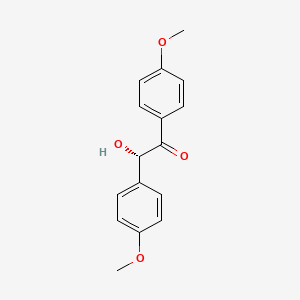
(2s)-2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2s)-2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone is an organic compound characterized by the presence of two methoxyphenyl groups attached to a central ethanone structure with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone typically involves the reaction of 4-methoxybenzaldehyde with a suitable reagent to introduce the hydroxyl and ethanone functionalities. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, followed by oxidation to yield the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process typically includes steps such as reagent mixing, reaction monitoring, and product purification through techniques like crystallization or chromatography. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2s)-2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
(2s)-2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2s)-2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2s)-2-Hydroxy-1,2-bis(4-hydroxyphenyl)ethanone: Similar structure but with hydroxyl groups instead of methoxy groups.
(2s)-2-Hydroxy-1,2-bis(4-chlorophenyl)ethanone: Similar structure but with chlorine atoms instead of methoxy groups.
Uniqueness
(2s)-2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
170377-82-9 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
(2S)-2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C16H16O4/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15,17H,1-2H3/t15-/m0/s1 |
InChI Key |
LRRQSCPPOIUNGX-HNNXBMFYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](C(=O)C2=CC=C(C=C2)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


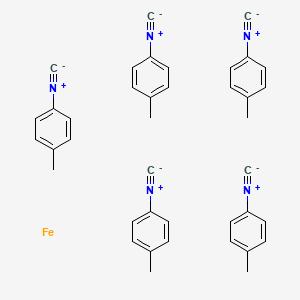
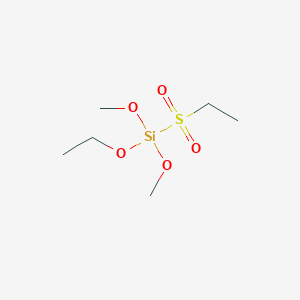
![Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B14275002.png)
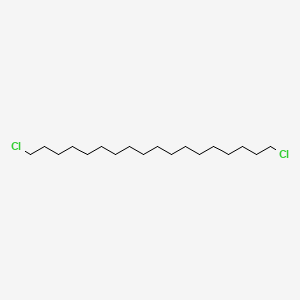
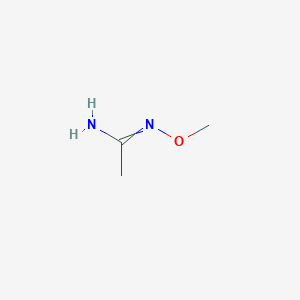
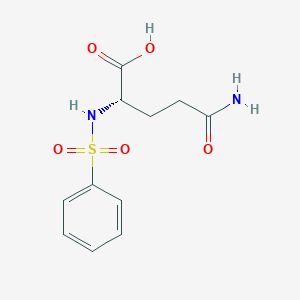
![(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol](/img/structure/B14275047.png)
![2-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14275053.png)
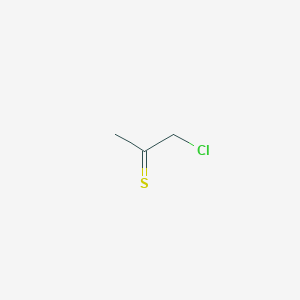
![2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14275064.png)
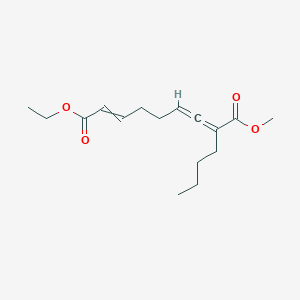
![2-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B14275083.png)
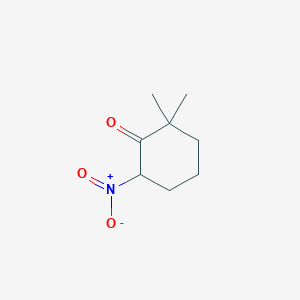
![5-[(Furan-2-yl)methyl]tetradecan-6-one](/img/structure/B14275094.png)
